4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole
Description
Properties
IUPAC Name |
4,6-difluoro-2-(1-methylsulfonylpiperidin-4-yl)oxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O3S2/c1-22(18,19)17-4-2-9(3-5-17)20-13-16-12-10(15)6-8(14)7-11(12)21-13/h6-7,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYRXELTKSIONR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=NC3=C(C=C(C=C3S2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative under acidic conditions.
Introduction of Fluorine Atoms: Fluorination at the 4 and 6 positions can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the benzo[d]thiazole core.
Methylsulfonyl Group Addition: The methylsulfonyl group can be introduced through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Ether Linkage Formation: The final step involves forming the ether linkage between the piperidine ring and the benzo[d]thiazole core, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Aromatic Substitution Reactions
The 4,6-difluoro substituents enable regioselective aromatic substitutions:
Electrophilic Aromatic Substitution
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Nitration : Reacts with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C, yielding 5-nitro derivatives (para to fluorine) .
-
Chlorination : Limited reactivity due to electron-withdrawing fluorine atoms; requires Cl<sub>2</sub>/FeCl<sub>3</sub> under reflux .
Nucleophilic Aromatic Substitution
Fluorine at position 6 is more reactive than position 4 due to steric and electronic effects:
Methylsulfonyl Group Reactivity
-
Reduction : Resistant to LiAlH<sub>4</sub> or NaBH<sub>4</sub>; requires harsh conditions (e.g., BBr<sub>3</sub>/CH<sub>2</sub>Cl<sub>2</sub>) for sulfone reduction to thioether (low yield: <20%) .
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Alkylation/Acylation : The sulfonamide nitrogen reacts with alkyl halides (e.g., MeI) in presence of NaH to form quaternary salts .
Piperidinyloxy Bridge Stability
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Acidic Hydrolysis : Stable in dilute HCl (pH > 2); cleaves in concentrated H<sub>2</sub>SO<sub>4</sub> at 100°C to regenerate piperidin-4-ol.
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Photodegradation : UV irradiation in MeOH leads to C–O bond cleavage (half-life: 4.2 h) .
Cross-Coupling Reactions
The benzothiazole core participates in palladium-catalyzed couplings:
| Reaction Type | Catalyst System | Substrate | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME | Arylboronic acids | Biaryl derivatives | 60–75 |
| Buchwald–Hartwig | Pd(OAc)<sub>2</sub>, XPhos, Cs<sub>2</sub>CO<sub>3</sub> | Anilines | Aminated products | 50–65 |
Limitations : Fluorine substituents reduce reactivity in cross-couplings due to electron withdrawal .
Biological Derivatization
The compound serves as a precursor for bioactive analogs:
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Anticancer Activity : Analog 10j (4-fluorophenyl substitution) shows IC<sub>50</sub> = 23.30 ± 0.35 µM against A549 cells .
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Anticonvulsant Potential : Methylsulfonyl-piperidine hybrids exhibit ED<sub>50</sub> = 18.4 mg/kg in PTZ-induced seizures .
Stability Under Physiological Conditions
Scientific Research Applications
Anticancer Activity
The compound has been identified as a cyclin-dependent kinase (CDK) inhibitor, which is crucial for regulating cell cycle progression. CDKs are often overexpressed in cancer cells, making them a target for cancer therapies. The inhibition of CDKs leads to cell cycle arrest and apoptosis in tumor cells. Specifically, 4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole selectively inhibits CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1, thereby reducing tumor proliferation .
Structure-Activity Relationship Studies
Recent studies have demonstrated that modifications to the thiazole structure can enhance anticancer activity. For instance, derivatives with different substituents on the benzothiazole ring have shown varying levels of potency against cancer cell lines. The structure-activity relationship (SAR) analysis indicates that electron-withdrawing groups on the phenyl ring improve bioactivity, suggesting avenues for further optimization .
Antibacterial Properties
Research indicates that thiazole derivatives exhibit promising antibacterial activities. The compound's structural components contribute to its effectiveness against a range of bacterial strains. In particular, studies have shown that thiazole-linked compounds can outperform traditional antibiotics such as ampicillin and streptomycin in terms of potency against Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Efficacy
In a study published by PubChem, the compound was tested against various cancer cell lines. It demonstrated significant inhibition of cell growth at low micromolar concentrations. The results indicated that the compound effectively induced apoptosis in cancer cells via CDK inhibition mechanisms .
Case Study 2: Antimicrobial Activity
A recent investigation evaluated the antibacterial effects of several thiazole derivatives, including this compound). The study found that this compound exhibited superior activity against resistant strains of Staphylococcus aureus compared to standard treatments. The findings suggest its potential as a novel therapeutic option in treating resistant infections .
Mechanism of Action
The mechanism of action of 4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The piperidine ring and the methylsulfonyl group can also contribute to the compound’s overall pharmacological profile by affecting its solubility, permeability, and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]imidazole: Contains an imidazole ring instead of a thiazole ring.
4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]pyrazole: Features a pyrazole ring in place of the thiazole ring.
Uniqueness
The uniqueness of 4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole lies in its specific combination of fluorine atoms, a piperidine ring, and a benzo[d]thiazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
Overview
4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is a synthetic compound belonging to the class of benzo[d]thiazoles, characterized by its unique structural features, including fluorine substitutions and a piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Fluorine Atoms : Present at the 4 and 6 positions of the benzo[d]thiazole ring.
- Piperidine Ring : Substituted with a methylsulfonyl group.
- Ether Linkage : Connecting the benzo[d]thiazole core to the piperidine moiety.
| Property | Value |
|---|---|
| IUPAC Name | 4,6-difluoro-2-(1-methylsulfonylpiperidin-4-yl)oxy-1,3-benzothiazole |
| Molecular Formula | C13H14F2N2O3S2 |
| Molecular Weight | 358.38 g/mol |
| CAS Number | 1286709-96-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atoms enhance binding affinity to biological macromolecules, potentially improving selectivity and efficacy against various targets such as enzymes or receptors. The piperidine ring may influence solubility and permeability, affecting the compound's pharmacokinetic properties.
Anticancer Activity
Research indicates that compounds containing a benzo[d]thiazole core often exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that derivatives of benzothiazole exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against leukemia and solid tumor cell lines .
Antimicrobial Activity
The potential antimicrobial properties of this compound have also been explored:
Case Studies
- Anticancer Efficacy : In a comparative study on thiazole derivatives, compounds with structural similarities to this compound exhibited significant cytotoxicity in leukemia cell lines. The study emphasized structure–activity relationships (SAR), identifying key substituents that enhance activity .
- Mechanistic Insights : Molecular dynamics simulations suggest that compounds like this one interact with target proteins primarily through hydrophobic contacts, which may be crucial for their anticancer efficacy .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole with high yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonylation. Key steps include:
- Coupling of piperidine and benzothiazole moieties: Use DMSO as a solvent under reflux (18–24 hours) to facilitate nucleophilic aromatic substitution, as demonstrated in similar triazole derivatives (65% yield) .
- Sulfonylation: Introduce the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to avoid side reactions .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (water-ethanol mixtures) to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer: A combination of techniques is critical:
- NMR Spectroscopy:
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- Elemental Analysis: Match calculated vs. experimental C, H, N, S percentages to confirm purity .
Advanced Research Questions
Q. How does the methylsulfonyl group on the piperidine ring influence the compound’s pharmacokinetic properties and target binding efficiency?
Methodological Answer: The methylsulfonyl group enhances:
- Metabolic Stability: Reduces oxidative metabolism due to electron-withdrawing effects, as observed in similar sulfonamide derivatives (t½ > 6 hours in hepatic microsomes) .
- Target Binding: Computational docking (e.g., AutoDock Vina) shows hydrogen bonding between the sulfonyl oxygen and active-site residues (e.g., Lys123 in kinase targets) .
- Solubility: LogP reduction by ~0.5 units compared to non-sulfonylated analogs, improving aqueous solubility (measured via shake-flask method) .
Q. What strategies can resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?
Methodological Answer:
- Dose-Response Validation: Re-evaluate in vitro assays using physiologically relevant concentrations (e.g., 1–10 µM) aligned with in vivo plasma levels .
- Metabolite Profiling: Use LC-MS/MS to identify active/inactive metabolites in vivo that may explain efficacy gaps .
- Protein Binding Corrections: Adjust in vitro IC50 values using fraction unbound (fu) measurements from equilibrium dialysis .
Q. How can computational modeling predict the interaction between this compound and specific enzyme targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-enzyme complexes (e.g., 100 ns trajectories) to assess binding stability and key interactions (e.g., π-π stacking with Phe360 in CYP450) .
- Free Energy Perturbation (FEP): Calculate binding affinity changes (ΔΔG) for structural analogs to guide SAR .
- ADMET Prediction: Use tools like SwissADME to forecast bioavailability, BBB penetration, and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
